molecular formula C5H4Cl2N2O B105707 2,4-Dichloro-6-methoxypyrimidine CAS No. 43212-41-5

2,4-Dichloro-6-methoxypyrimidine

Cat. No.: B105707
CAS No.: 43212-41-5
M. Wt: 179 g/mol
InChI Key: ZSNZDRHTTWBNGI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxypyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2,4-Dichloro-6-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . .

Mode of Action

The mode of action of pyrimidine derivatives is often associated with their ability to inhibit key enzymes or interact with specific receptors. For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrimidine derivatives are known for their diverse chemical structures and substantial interest for organic, medicinal, and biological chemists due to their improved druglikeness and ADME-Tox properties . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. While pyrimidine derivatives are known to have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxypyrimidine typically involves the chlorination of 6-methoxypyrimidine. One common method includes the reaction of 6-methoxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at positions 2 and 4 with chlorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,4-Dichloro-6-methoxypyrimidine undergoes nucleophilic aromatic substitution reactions, where the chlorine atoms at positions 2 and 4 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Major Products:

  • Substitution reactions yield a variety of derivatives depending on the nucleophile used. For example, reaction with an amine can produce 2-amino-4-chloro-6-methoxypyrimidine.

Scientific Research Applications

Chemistry: 2,4-Dichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex pyrimidine derivatives. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of antiviral, anticancer, and antimicrobial agents. Its derivatives have shown potential in inhibiting various biological targets, including enzymes and receptors involved in disease pathways.

Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of heterocyclic compounds that are important in various industrial applications.

Comparison with Similar Compounds

    2,4-Dichloro-5-methoxypyrimidine: Similar structure but with the methoxy group at position 5.

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group at position 6.

    2,4,6-Trichloropyrimidine: Contains three chlorine

Properties

IUPAC Name

2,4-dichloro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNZDRHTTWBNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396917
Record name 2,4-dichloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43212-41-5
Record name 2,4-Dichloro-6-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43212-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

A solution of 2,4,6-trichloropyrimidine (55 g), methanol (50 ml) and collidine (50 g) is heated in dry tetrahydrofuran (400 ml) for 48 hr. Ether is added and the precipitate is collected. The precipitate is column chromatographed on silica gel to give 6-methoxy-2,4-dichloropyrimidine. This product is mixed with morpholine in THF and stirred at 20°-25° to give 6-methoxy-2-morpholino-4-chloropyrimidine. The 6-methoxy-2-morpholino-4-chloropyrimidine is heated with piperazine in pyridine at 60° for 24 hr to give the title compound.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.24 g of sodium methoxide dissolved beforehand in 13 ml of methanol are added dropwise to a solution of 11 g of 2,4,6-trichloropyrimidine in 140 ml of methanol cooled to 0° C. in an ice bath. The ice bath is removed. The reaction medium is stirred at 0° C. for 45 minutes and then the cooling bath is removed so as to allow the temperature to rise to ambient temperature. The reaction medium is concentrated under reduced pressure. The residue obtained is taken up with 30 ml of water and 100 ml of ethyl acetate. After settling out, the organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give an oil which is left to crystallize for 24 hours at ambient temperature. The product crystallizes in the form of needles in the middle of an oil. The needles are separated, so as to give 3.94 g of 2,4-dichloro-6-methoxypyrimidine, the characteristics of which are the following:
Name
sodium methoxide
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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